molecular formula C13H28 B108608 2,2-Dimethylundecane CAS No. 17312-64-0

2,2-Dimethylundecane

Cat. No.: B108608
CAS No.: 17312-64-0
M. Wt: 184.36 g/mol
InChI Key: QDKSGHXRHXVMPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2-Dimethylundecane (CAS Registry Number: 17312-64-0) is a branched-chain alkane with the molecular formula C13H28 and a molecular weight of 184.37 g/mol . This chemical is a clear, colorless liquid that is insoluble in water, making it suitable for a range of industrial and laboratory research applications . Its primary research and industrial value lies in its function as a versatile chemical intermediate in the synthesis of more complex organic compounds . Furthermore, this compound finds application as a solvent in various formulations and as a component in high-performance lubricants, particularly within the automotive industry . It is also a compound of interest in environmental science, having been identified as a persistent organic pollutant in studies analyzing the composition of municipal solid waste, which informs research on waste management and environmental impact . The global market for related methylated alkanes, such as 2-methylundecane, is experiencing significant growth, driven by demand from the pharmaceutical, cosmetics, and automotive sectors, underscoring the commercial importance of this class of chemicals . This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

17312-64-0

Molecular Formula

C13H28

Molecular Weight

184.36 g/mol

IUPAC Name

2,2-dimethylundecane

InChI

InChI=1S/C13H28/c1-5-6-7-8-9-10-11-12-13(2,3)4/h5-12H2,1-4H3

InChI Key

QDKSGHXRHXVMPF-UHFFFAOYSA-N

SMILES

CCCCCCCCCC(C)(C)C

Canonical SMILES

CCCCCCCCCC(C)(C)C

Other CAS No.

98060-54-9

Synonyms

2,2-dimethylundecane

Origin of Product

United States

Natural Occurrence and Environmental Distribution of 2,2 Dimethylundecane

Biogenic Production and Biosynthetic Pathways

2,2-Dimethylundecane has been detected in a range of biological sources, suggesting its production through various natural metabolic processes.

Elucidation of Plant-Derived Volatile Organic Compound Profiles

Volatile organic compounds are crucial for plant communication, defense, and reproduction. While specific studies on this compound in coconut leaves were not found, the analysis of volatile compounds in coconut (Cocos nucifera L.) products like virgin coconut oil (VCO) has been extensive. These studies reveal a complex profile of VOCs, including fatty acids, esters, and lactones, which contribute to the characteristic aroma. researchgate.netscispace.com The composition of these volatiles can be influenced by the processing methods used, such as cold-pressing or heat treatment. researchgate.net The leaves of other plants, such as Pimenta dioica L. Merrill (allspice), have also been shown to contain a rich diversity of VOCs. scielo.org.mx

Identification in Fungal Secretomes and Metabolite Analyses

The secretome, or the collection of secreted molecules by an organism, of certain fungi has been found to contain this compound. In the fungal pathogen Candida glabrata, a comparative analysis of its secretome with other Candida species and Saccharomyces cerevisiae identified 2,5-dimethylundecane (B103357) as one of the specific metabolites present. nih.govresearchgate.net While this is a structural isomer of this compound, it highlights the production of branched alkanes by this medically important yeast. The fungus Trichoderma harzianum, known for its use as a biocontrol agent, produces a wide array of secondary metabolites, although the presence of this compound in its secretome is not explicitly documented in the provided results. unina.itnih.govnih.gov

Characterization in Natural Product Extracts

This compound has been identified in the extracts of several plant species with traditional uses.

Annona muricata (Soursop): The leaves of Annona muricata, also known as soursop, have been investigated for their chemical composition and medicinal properties. researchgate.netnih.govnih.govthegoodscentscompany.com Gas chromatography-mass spectrometry (GC-MS) analysis of the ethyl acetate (B1210297) leaf extract of A. muricata revealed the presence of 2,8-dimethylundecane, another isomer of this compound, among other volatile bioactive compounds. researchgate.net

Khat (Catha edulis): The leaves of the khat plant (Catha edulis) contain a complex mixture of chemical compounds, with the primary active components being cathinone (B1664624) and cathine. nih.goveuropa.eunih.gov A study analyzing the ethanolic extract of young and mature khat leaves identified 2,2-dimethyldecane (B1670046), a shorter-chain analogue, and other branched alkanes. researchgate.net Over 200 compounds, including alkaloids, terpenoids, flavonoids, and sterols, have been identified in khat leaves. researchgate.net

Wild Edible Plants: Various wild edible plants are consumed globally and are recognized for their nutritional and bioactive compounds. nih.govmdpi.comwildlife-biodiversity.comscielo.br While specific data on the presence of this compound in the searched wild edible plants was not found, these plants are known to contain a wide array of phytochemicals, including various volatile organic compounds that contribute to their distinct tastes and aromas. nih.gov

Anthropogenic Presence and Environmental Partitioning

Human activities have led to the introduction of this compound into the environment through various industrial processes and products.

Detection in Petroleum Fractions and Refined Hydrocarbon Products

This compound is a component of some petroleum-based products.

Aviation Fuels: This compound has been noted in the context of alternative and conventional jet fuels. ncsu.eduwsu.educhemrxiv.orgscispace.com The chemical composition of these fuels is complex, containing a mixture of n-paraffins, iso-paraffins, naphthenes, and aromatics. ncsu.edu

Oily Sludge: While a direct link between this compound and oily sludge was not explicitly found in the search results, oily sludge is a known environmental contaminant from petroleum refining and contains a complex mixture of hydrocarbons.

Formation as Degradation Products in Polymeric Materials

The thermal or chemical degradation of certain polymers can lead to the formation of this compound.

Methacrylates, Recycled Plastics, and Food Packaging: Volatile organic compounds, including various branched alkanes, have been shown to be released from plastic food packaging. edf.orgfrontiersin.orgnih.gov For instance, 3,6-dimethyldecane (B102459) has been identified as being released from polyolefin resin used in food packaging. frontiersin.org Other branched alkanes like 2,4-dimethyl-heptane and 4,6-dimethyl undecane (B72203) have been found in melamine (B1676169) with bamboo filler. frontiersin.org While this compound was not specifically mentioned in the context of these materials in the provided search results, the presence of structurally similar compounds suggests that it could potentially be a non-intentionally added substance (NIAS) in plastic materials. frontiersin.org

Table of Research Findings for this compound and Related Compounds

Compound Source Finding
2,5-Dimethylundecane Candida glabrata secretome Identified as a specific metabolite. nih.govresearchgate.net
2,8-Dimethylundecane Annona muricata leaf extract Detected as a volatile bioactive compound. researchgate.net
2,2-Dimethyldecane Khat (Catha edulis) leaves Found in the ethanolic extract. researchgate.net

Table of Mentioned Compounds

Compound Name
This compound
2,5-Dimethylundecane
2,8-Dimethylundecane
2,2-Dimethyldecane
3,6-Dimethyldecane
2,4-Dimethyl-heptane
4,6-Dimethyl undecane
Cathinone
Cathine
Acetic acid
Ethyl acetate
2-Pentanone
Hexanal
n-Octane
2-Heptanone
Limonene
Nonanal
Octanoic acid
Ethyl octanoate
δ-Octalactone
Ethyl decanoate
δ-Decalactone

Volatile Emission Analysis of this compound from Industrial Effluents Remains Undocumented in Publicly Available Research

A comprehensive review of scientific literature and environmental databases reveals a significant gap in the documentation of this compound as a volatile organic compound (VOC) emitted from industrial effluents. While research exists on the broader category of branched alkanes and other VOCs in industrial waste streams, specific data pertaining to the analysis and detection of this compound in this context is not publicly available.

The study of volatile emissions from industrial sources is a critical area of environmental science, with significant implications for air and water quality. Industries such as chemical manufacturing, petroleum refining, and polymer production are known to release a variety of VOCs into the environment. These compounds can contribute to the formation of ground-level ozone, and some may have other environmental and health implications.

Despite the importance of characterizing these emissions, specific data on this compound is absent from the available research. Studies on industrial effluents tend to focus on more common or regulated VOCs, or they report on broad classes of compounds such as total petroleum hydrocarbons or unspecified branched alkanes.

For instance, research into the volatile components of materials used in industrial applications, such as polypropylene, has identified the release of various aliphatic branched alkanes. These compounds are understood to originate from the polymerization process and the degradation of the polymer. However, these studies have not specifically identified this compound as one of the emitted compounds.

Without dedicated research focusing on the presence and quantity of this compound in industrial effluents, a detailed analysis of its emission profile is not possible. Consequently, there is no data to present in a tabular format regarding its concentration in various industrial waste streams or the analytical methods used for its detection in such matrices.

Further research is required to ascertain whether this compound is a component of industrial emissions and, if so, to what extent. Such studies would necessitate the development and application of specific analytical methodologies capable of identifying and quantifying this particular isomer in complex environmental samples.

Synthetic Strategies and Chemical Derivatization of 2,2 Dimethylundecane

Development of Targeted Alkylation and Coupling Reaction Methodologies

The synthesis of highly branched alkanes such as 2,2-dimethylundecane, which features a quaternary carbon atom, requires specific synthetic methodologies that can efficiently create sterically hindered C-C bonds. General approaches include alkylation and coupling reactions, though the direct synthesis of this compound is not commonly detailed in literature, the principles can be derived from established organometallic chemistry.

Alkylation Reactions: Alkylation strategies are a primary route for constructing the carbon skeleton of this compound. These methods typically involve the reaction of an organometallic nucleophile with an appropriate alkyl halide electrophile.

Grignard Reactions: A plausible route involves the reaction of a Grignard reagent derived from a nonyl halide (e.g., 1-bromononane) with a tert-butyl-containing electrophile, or more commonly, the reaction of tert-butylmagnesium chloride with a nonyl derivative. The steric hindrance around the tert-butyl group can, however, lower reaction yields and favor elimination side reactions.

Organolithium Reagents: Similar to Grignard reagents, organolithium compounds can be used. tert-Butyllithium could act as a potent nucleophile to displace a leaving group from a C9 alkyl chain, though its high reactivity requires careful control of reaction conditions to avoid unwanted side reactions.

Coupling Reactions: Modern cross-coupling reactions offer powerful tools for the selective formation of C(sp³)–C(sp³) bonds, which are central to the structure of this compound.

Suzuki and Stille Couplings: While traditionally used for C(sp²) bond formation, advancements have extended their utility to alkyl-alkyl coupling. A Stille cross-coupling reaction, for example, could theoretically involve a secondary alkyl azastannatrane and an aryl halide, demonstrating the potential for complex alkyl couplings. nih.gov For this compound, this might involve coupling a tert-butyl organotin or organoboron compound with a C9 alkyl electrophile under palladium catalysis. The development of ligands that promote reductive elimination over competing pathways like β-hydride elimination is critical for the success of such reactions. nih.gov

Goldberg Reaction: The Goldberg reaction, a copper-catalyzed cross-coupling, has been developed for creating C-N bonds but highlights the progress in transition-metal catalysis that can inspire C-C bond-forming equivalents. mdpi.com

A comparative table of potential synthetic approaches is provided below.

Methodology Reactant 1 Reactant 2 Catalyst/Conditions Key Challenges
Grignard Reactiontert-Butylmagnesium bromide1-BromononaneDiethyl ether (solvent)Steric hindrance, potential for elimination
Organolithiumtert-Butyllithium1-IodononaneAnhydrous, inert atmosphereHigh reactivity, temperature control
Suzuki CouplingNonylboronic acidtert-Butyl bromidePd catalyst (e.g., Pd(PPh₃)₄), Baseβ-hydride elimination, ligand optimization
Stille Couplingtert-Butyltrialkylstannane1-BromononanePd catalystStoichiometric tin byproducts, catalyst efficiency

Stereoselective Synthesis of this compound Isomers

The specific molecule this compound is achiral, meaning it does not have stereoisomers (enantiomers or diastereomers). Its structure, with two identical methyl groups on the second carbon atom, results in a quaternary center that is not a stereocenter.

However, isomers of this compound, such as 2,6-dimethylundecane (B108280) or 2,9-dimethylundecane, possess chiral centers and therefore exist as stereoisomers. nih.govnih.gov The synthesis of a single, specific stereoisomer of these related molecules requires stereoselective methods.

Principles of Stereoselective Synthesis: Stereoselective synthesis aims to produce a single stereoisomer from a mixture of possibilities. This can be achieved through several strategies:

Chiral Pool Synthesis: Starting from a naturally occurring, enantiomerically pure starting material.

Use of Chiral Auxiliaries: Temporarily incorporating a chiral molecule that directs the stereochemical outcome of a reaction.

Asymmetric Catalysis: Employing a chiral catalyst that favors the formation of one stereoisomer over another.

For instance, the Pd-catalyzed Stille cross-coupling of optically active secondary alkyl azastannatranes has been shown to proceed with complete retention of the absolute configuration at the carbon center. nih.gov This principle could be applied to the synthesis of a chiral isomer like (R)-2,9-dimethylundecane by coupling a chiral C9-stannane fragment with an appropriate partner. Similarly, stereoselective insertion reactions, such as those used to create 2,6-syn-dimethyl-tetrahydropyran derivatives, demonstrate how specific catalysts (e.g., Me₃Al) can control the stereochemical outcome during the formation of C-C bonds. nih.gov

Isomer IUPAC Name Chiral Centers Potential Stereoselective Method Reference Principle
C₁₃H₂₈2,9-DimethylundecaneC2, C9Asymmetric cross-couplingStille Coupling nih.gov
C₁₃H₂₈2,6-DimethylundecaneC2, C6Stereoselective methyl group insertionOrganoaluminum-mediated reaction nih.gov
C₁₃H₂₈This compoundNoneNot applicable-

Tailored Derivatization Techniques for Analytical and Mechanistic Investigations

Saturated alkanes like this compound are characterized by their chemical inertness due to the presence of only strong, non-polar C-C and C-H single bonds. Consequently, derivatization—the chemical modification of a compound to make it more suitable for analysis—is not a common strategy for these molecules. Unlike compounds with functional groups (e.g., carbonyls or amines), alkanes lack reactive sites for typical derivatization agents. epa.gov

Analytical investigations of this compound and similar hydrocarbons rely on direct analysis techniques, primarily gas chromatography and mass spectrometry.

Gas Chromatography (GC): In GC, volatile compounds are separated based on their boiling points and interactions with a stationary phase. Highly branched alkanes like this compound have different retention times compared to their linear or less-branched isomers, allowing for their separation and quantification.

Mass Spectrometry (MS): Following separation by GC, MS is used for identification. The compound is ionized, and the resulting fragmentation pattern provides a molecular fingerprint. The quaternary center in this compound leads to a characteristic and stable tert-butyl cation (m/z = 57) upon fragmentation, which is a key identifier in its mass spectrum.

Comprehensive Two-Dimensional Gas Chromatography (GC×GC): For highly complex hydrocarbon mixtures like diesel fuel, GC×GC provides enhanced separation. nih.gov This technique allows for the detailed characterization of individual isomers, including branched alkanes, which would otherwise co-elute in a standard one-dimensional GC analysis.

Incorporation into Complex Hydrocarbon Mixture Synthesis (e.g., surrogate fuels)

This compound and other highly branched alkanes are crucial components in the formulation of surrogate fuels. nih.gov Surrogate fuels are precisely defined mixtures of a small number of pure hydrocarbon compounds designed to emulate the physical and chemical properties of complex real fuels like diesel or jet fuel. researchgate.net Modeling the combustion of a fuel with thousands of components is computationally prohibitive, making surrogates essential for engine research and kinetic modeling. researchgate.netllnl.gov

The inclusion of branched alkanes is critical for matching key fuel properties:

A representative, simplified surrogate fuel might include components from different hydrocarbon classes, as shown in the table below.

Hydrocarbon Class Example Surrogate Component Purpose in Surrogate Mixture
n-Alkanen-DodecaneRepresents the linear paraffin (B1166041) content, influences cetane number.
Branched AlkaneThis compound (or similar)Represents iso-paraffins, lowers cetane number, mimics branched structures. nih.gov
Cycloalkanen-ButylcyclohexaneRepresents naphthenic content, affects density and soot precursors. osti.gov
Aromaticm-XyleneRepresents aromatic content, influences soot formation and octane (B31449) sensitivity. llnl.gov

The formulation of these surrogates involves blending precise quantities of each component to create a fuel that can be used in experimental engines and computational simulations to develop cleaner and more efficient combustion technologies. nih.gov

Advanced Analytical and Spectroscopic Methodologies for 2,2 Dimethylundecane Characterization

High-Resolution Gas Chromatography-Mass Spectrometry (GC-MS)

High-resolution GC-MS is a cornerstone technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds like 2,2-dimethylundecane. scioninstruments.com The coupling of gas chromatography's separation power with the detailed molecular information provided by mass spectrometry makes it exceptionally suitable for analyzing complex hydrocarbon mixtures. nih.gov

For volatile analytes like this compound, sample introduction techniques that minimize solvent use and concentrate the analyte are highly advantageous.

Headspace (HS) Analysis: This technique analyzes the vapor phase in equilibrium with a sample in a sealed vial. thermofisher.com The sample is heated at a controlled temperature (e.g., 80°C to 150°C) to promote the partitioning of volatile compounds into the headspace. thermofisher.commst.dk An aliquot of this vapor is then injected into the GC-MS system. This method is effective for releasing volatile hydrocarbons from solid or liquid matrices.

Solid-Phase Microextraction (SPME): SPME is an innovative, solvent-free sample preparation technology that is fast, economical, and versatile. sigmaaldrich.com It employs a fused-silica fiber coated with a stationary phase to extract and concentrate analytes. The fiber can be exposed to the headspace above the sample (Headspace SPME) or immersed directly in a liquid sample (Direct Immersion SPME). sigmaaldrich.comyoutube.com For alkanes, a non-polar fiber coating, such as polydimethylsiloxane (B3030410) (PDMS), is typically effective. youtube.com After an optimized extraction time (e.g., 5 to 30 minutes), the fiber is retracted and inserted into the hot GC inlet, where the trapped analytes are thermally desorbed onto the column. sigmaaldrich.comnih.gov SPME is highly effective for trace-level detection and can be easily automated. sigmaaldrich.comyoutube.com

Optimization of HS and SPME methods involves careful selection of parameters to maximize analyte recovery and sensitivity, as summarized in the table below.

ParameterHeadspace (HS)Solid-Phase Microextraction (SPME)Rationale
Incubation Temperature Typically 70-150°C mst.dknih.govTypically 50-80°C youtube.comnih.govIncreases vapor pressure of the analyte, shifting equilibrium to the gas phase. thermofisher.com
Incubation/Extraction Time 7-60 minutes nih.govnih.gov5-60 minutes nih.govnih.govAllows equilibrium to be established between the sample and the headspace/fiber. sigmaaldrich.com
Agitation Often usedRecommendedFacilitates mass transport and accelerates equilibration. sigmaaldrich.com
Matrix Modification Salt addition (salting out)Salt addition (salting out)Increases the ionic strength of aqueous samples, reducing the solubility of non-polar analytes and promoting their release into the headspace. thermofisher.com
Fiber Coating (SPME) N/APolydimethylsiloxane (PDMS) or PDMS/Divinylbenzene (DVB) youtube.comChoice depends on analyte polarity; non-polar coatings are suitable for alkanes. youtube.com

When dealing with complex matrices, extraction is necessary to isolate this compound prior to GC-MS analysis.

Liquid-Liquid Extraction (LLE): This is a fundamental technique where the sample is mixed with two immiscible solvents (typically an aqueous phase and a volatile organic solvent like hexane (B92381) or dichloromethane). scioninstruments.com The non-polar this compound preferentially partitions into the organic layer, which is then separated, concentrated, and injected into the GC-MS. scioninstruments.comrochester.edu

Solid-Phase Extraction (SPE): SPE is a more advanced and often more efficient technique for sample cleanup and concentration. scioninstruments.com It involves passing a liquid sample through a cartridge containing a solid adsorbent (the stationary phase). For isolating non-polar compounds like alkanes from polar matrices, a reverse-phase SPE cartridge (e.g., C18) can be used, where the alkane is retained on the sorbent while polar impurities pass through. The retained analyte is then eluted with a small volume of a non-polar solvent. An offline SPE-GC method for n-alkanes has shown good performance with average recoveries of 94%. mdpi.com A comparison of solvent extraction to thermal desorption for n-alkanes showed solvent extraction yielded superior recoveries of 89.4%–98.6%. copernicus.org

The choice of GC column is the most critical factor for achieving successful separation of isomeric alkanes. restek.com

Stationary Phase: The principle of "like dissolves like" dictates that non-polar compounds are best separated on non-polar stationary phases. restek.comsigmaaldrich.com For branched alkanes like this compound, standard non-polar columns, such as those with a 100% dimethylpolysiloxane or 5% phenyl/95% dimethylpolysiloxane stationary phase (e.g., HP-5MS), are highly effective. copernicus.orgsigmaaldrich.com On these columns, analytes are separated primarily based on their boiling points and, to a lesser extent, their molecular shape. sigmaaldrich.com

Kovats Retention Index (RI): The retention of a compound on a GC column can be standardized using the Kovats Retention Index, which compares the retention time of the analyte to that of adjacent n-alkanes. For this compound, the experimental RI on a standard non-polar column is approximately 1218. nih.gov This value is crucial for tentative identification and for distinguishing it from other isomers, such as 2,4-dimethylundecane (B102152), which has a reported RI of around 1208. nih.govnih.gov

ParameterRecommended SpecificationRationale
Stationary Phase 5% Phenyl / 95% DimethylpolysiloxaneNon-polar phase for effective separation of non-polar alkanes. sigmaaldrich.com
Column I.D. 0.25 mmProvides a good balance between separation efficiency and sample capacity. sigmaaldrich.com
Film Thickness 0.25 µmStandard thickness suitable for general-purpose analysis of semi-volatiles. copernicus.org
Column Length 30 mStandard length providing sufficient resolution for complex mixtures. copernicus.org
Carrier Gas HeliumInert gas providing good efficiency. copernicus.org
Oven Program Temperature ramping (e.g., 50°C to 300°C)Allows for the separation of compounds with a wide range of boiling points. copernicus.org

To ensure that analytical results are reliable and reproducible, GC-MS methods must be rigorously validated. nih.gov Validation demonstrates that a method is suitable for its intended purpose. Key validation parameters include:

Specificity: The ability to unequivocally assess the analyte in the presence of other components. nih.gov In MS, this is achieved by monitoring unique fragment ions. For this compound, the mass spectrum shows a characteristic top peak at a mass-to-charge ratio (m/z) of 57. nih.gov

Linearity: The ability to produce results that are directly proportional to the concentration of the analyte in the sample. This is typically demonstrated with a correlation coefficient (R²) greater than 0.99. nih.govmdpi.com

Accuracy: The closeness of the measured value to the true value, often assessed by analyzing spiked samples. Recoveries between 80-120% are generally considered acceptable. nih.gov

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. It is usually expressed as the relative standard deviation (RSD), with values below 15% being desirable. nih.govmdpi.com

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentrations of an analyte that can be reliably detected and quantified, respectively. mdpi.com For n-alkanes, an LOQ of 5 nmol has been reported. researchgate.netnih.gov

Interlaboratory harmonization involves comparative studies where different laboratories analyze the same samples to ensure that their methods produce comparable results, which is crucial for regulatory and large-scale environmental monitoring.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Differentiation and Structural Elucidation

NMR spectroscopy is an unparalleled tool for determining the precise molecular structure of organic compounds. weebly.comresearchgate.net It provides detailed information about the chemical environment of individual carbon and hydrogen atoms.

¹³C NMR: The ¹³C NMR spectrum of this compound provides a distinct fingerprint based on the number of non-equivalent carbon atoms. Due to molecular symmetry, the number of signals is fewer than the total number of carbon atoms. For this compound, 12 distinct carbon signals are expected. This is a key differentiator from its isomers; for example, 2,4-dimethylundecane has no such symmetry and would exhibit 13 unique signals. nih.gov Analysis of similar structures like 2,2-dimethylbutane (B166423) and 2,2-dimethylhexane (B166548) helps in assigning these shifts. chemicalbook.comdocbrown.info

Predicted ¹³C NMR Signals for this compound

Carbon Atom(s) Chemical Environment Predicted Number of Signals
C1 Primary (-CH₃) 1
C2 Quaternary (>C<) 1
Two methyls on C2 Primary (-CH₃) 1 (equivalent)
C3 through C11 Secondary (-CH₂) 9 (non-equivalent)

| Total | | 12 |

¹H NMR: The ¹H NMR spectrum provides information on the number and type of hydrogen atoms. The spectrum for this compound would be complex but interpretable, showing a singlet for the nine equivalent protons of the three methyl groups attached to C2, a triplet for the terminal methyl group at C11, and overlapping multiplets for the methylene (B1212753) (-CH₂) groups along the chain. The integration and splitting patterns are essential for confirming the structure and distinguishing it from isomers. ethernet.edu.et

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Vibrational spectroscopy techniques like IR and Raman provide a molecular "fingerprint" based on the vibrational modes of a molecule's chemical bonds.

Infrared (IR) Spectroscopy: The IR spectrum of an alkane is characterized by specific absorption bands. For this compound, the spectrum is dominated by:

C-H Stretching Vibrations: Strong absorptions in the 2880-2940 cm⁻¹ region. docbrown.info

C-H Bending/Deformation Vibrations: Strong bands between 1365-1480 cm⁻¹. docbrown.info

t-Butyl Group Vibrations: The C-(CH₃)₃ group gives rise to characteristic skeletal vibrations, typically around 1200-1255 cm⁻¹ and 720-750 cm⁻¹. docbrown.info

The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex pattern of absorptions unique to the molecule's specific structure, allowing for definitive identification when compared against a reference spectrum. docbrown.info The absence of significant absorptions outside these regions confirms the absence of other functional groups. docbrown.info

Raman Spectroscopy: Raman spectroscopy is a complementary technique to IR. It is particularly sensitive to symmetric vibrations that may be weak or absent in the IR spectrum, such as the C-C backbone stretching vibrations in alkanes. This provides additional data points for a comprehensive vibrational fingerprint of this compound.

Integration of Multi-Platform Analytical Approaches for Comprehensive Profiling

The comprehensive characterization of this compound, a saturated branched alkane, necessitates an integrated analytical approach that leverages the strengths of multiple spectroscopic and chromatographic techniques. A single method is often insufficient to fully elucidate the structural nuances and confirm the identity and purity of such a compound, especially in complex matrices. By combining data from various platforms, a more complete and reliable chemical profile can be achieved.

The primary methodologies for the in-depth analysis of this compound and similar long-chain branched alkanes include Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy. The synergy of these techniques provides orthogonal information, where each method corroborates and complements the findings of the others.

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone for the initial identification and quantification of this compound. The gas chromatograph separates the compound from a mixture based on its volatility and interaction with the stationary phase. The retention time is a characteristic, though not unique, identifier. The subsequent analysis by the mass spectrometer provides a fragmentation pattern, which acts as a molecular fingerprint. For this compound, the mass spectrum is characterized by specific ion fragments that indicate its branched structure. nist.govnih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy , particularly ¹³C NMR, is invaluable for the definitive structural elucidation of this compound. While GC-MS suggests the molecular weight and fragmentation, ¹³C NMR provides detailed information about the carbon skeleton. nih.gov The chemical shifts of the different carbon atoms in the molecule allow for the unambiguous determination of the 2,2-dimethyl substitution pattern. Two-dimensional NMR techniques, such as COSY and HSQC, can be employed to further map out the proton-carbon and proton-proton correlations, confirming the connectivity of the undecane (B72203) chain. nih.govacs.org

Infrared (IR) Spectroscopy offers complementary information regarding the functional groups present in the molecule. For a saturated alkane like this compound, the IR spectrum is expected to show characteristic C-H stretching and bending vibrations. nih.gov While not as structurally detailed as NMR, IR spectroscopy is a rapid and non-destructive method to confirm the alkane nature of the compound and the absence of other functional groups.

The integration of these platforms is particularly crucial in the analysis of complex hydrocarbon mixtures, such as those found in petroleum or environmental samples, where numerous isomers may be present. researchgate.netrestek.com Comprehensive two-dimensional gas chromatography (GCxGC) can be employed for enhanced separation of closely related isomers before mass spectrometric analysis. restek.com The data from GCxGC-MS, combined with the detailed structural insights from NMR, allows for a comprehensive profile of the sample, enabling the confident identification and differentiation of this compound from other isomers like 2,4-dimethylundecane or 2,9-dimethylundecane. researchgate.netrestek.com

A summary of the expected data from an integrated analytical approach for this compound is presented in the table below.

Analytical Technique Parameter Expected Result for this compound Information Provided Reference
Gas Chromatography (GC)Retention IndexVaries with column and conditionsSeparation from other components nist.gov
Mass Spectrometry (MS)Mass Spectrum (m/z)Molecular Ion: 184.36; Key Fragments: 57, 71, 85Molecular weight and fragmentation pattern nist.govnih.gov
¹³C NMR SpectroscopyChemical Shift (δ)Distinct signals for quaternary, methylene, and methyl carbonsCarbon skeleton structure nih.gov
Infrared (IR) SpectroscopyWavenumber (cm⁻¹)~2850-2960 (C-H stretch), ~1365-1465 (C-H bend)Presence of alkane functional groups nih.gov

This multi-platform approach ensures a high degree of confidence in the identification and characterization of this compound, providing a robust and scientifically rigorous profile of the compound.

Chemical Transformations, Reaction Mechanisms, and Environmental Fate of 2,2 Dimethylundecane

Investigation of Thermal and Catalytic Degradation Pathways (e.g., pyrolysis kinetics and products)

The breakdown of large hydrocarbons like 2,2-dimethylundecane into smaller, more valuable molecules is a cornerstone of the petroleum industry. This is primarily achieved through thermal and catalytic cracking.

Thermal Degradation (Pyrolysis)

Thermal cracking, or pyrolysis, involves the decomposition of organic compounds at high temperatures in the absence of oxygen. testbook.combyjus.com The process for alkanes proceeds through a free-radical chain mechanism, which includes initiation, propagation, and termination steps. vedantu.compsu.edu The rate of pyrolysis generally increases with the molecular weight and the degree of branching of the alkane. testbook.combyjus.comunacademy.com

For this compound, the initiation step involves the homolytic cleavage of a C-C bond, as these are typically weaker than C-H bonds, to form two alkyl radicals. The presence of a quaternary carbon atom influences the fragmentation pattern. Cleavage of the C-C bond adjacent to the quaternary carbon is a likely initiation pathway, yielding a highly stable tert-butyl radical and a primary nonyl radical. Subsequent propagation steps involve hydrogen abstraction and β-scission reactions, where the radical breaks at the carbon atom beta to the radical center. This leads to the formation of a complex mixture of smaller alkanes and alkenes. vedantu.com The process is generally carried out at high temperatures (450°C to 750°C) and high pressures. libretexts.orgchemguide.co.uk

Catalytic Degradation

Catalytic cracking achieves the breakdown of large alkanes under less severe conditions (e.g., ~500°C and lower pressures) than thermal cracking by using a catalyst, typically a zeolite. libretexts.orgchemguide.co.uk Zeolites are crystalline aluminosilicates with a porous structure and strong acidic sites that facilitate the reaction. nih.govyoutube.com Unlike the free-radical mechanism of pyrolysis, catalytic cracking proceeds via ionic intermediates, specifically carbocations. libretexts.orgchemguide.co.uk

The mechanism for this compound begins with the formation of a carbocation, either through hydride abstraction from the alkane by a Lewis acid site or by protonation of a trace olefin impurity by a Brønsted acid site. nih.gov Once formed, this carbocation can undergo rapid isomerization, including hydride and methyl shifts, to form more stable secondary or tertiary carbocations. The subsequent step is β-scission of the carbocation, which breaks the molecule and generates an alkene and a new, smaller carbocation, which continues the chain reaction. Catalytic cracking characteristically yields a high proportion of branched alkanes and aromatic compounds, which are valuable components of high-octane gasoline. chemguide.co.uk

Table 1: Comparison of Thermal and Catalytic Cracking Pathways for a Branched C13 Alkane.
ParameterThermal Cracking (Pyrolysis)Catalytic Cracking
TemperatureHigh (450-900°C) quizlet.comLower (approx. 500°C) chemguide.co.uk
PressureHigh (up to 70 atm) chemguide.co.ukLow to Moderate chemguide.co.uk
MechanismFree Radical Chain Reaction vedantu.compsu.eduIonic (Carbocation) Mechanism libretexts.org
Primary ProductsHigh proportion of small alkenes (e.g., ethene, propene) and linear alkanes. psu.educhemguide.co.ukHigh proportion of branched alkanes, cycloalkanes, and aromatic compounds. chemguide.co.ukquizlet.com
CatalystNoneZeolites (Aluminosilicates) libretexts.org

Mechanistic Studies of Oxidative Processes and Radical Reactions

The oxidation of alkanes is a fundamental process in combustion and atmospheric chemistry. For this compound, oxidation typically occurs via a free-radical mechanism, especially at elevated temperatures or in the presence of initiators. numberanalytics.com The process can be categorized into initiation, propagation, and termination steps.

Initiation: The reaction begins with the formation of a free radical. This can be induced by heat or light, or by an initiator, leading to the homolytic cleavage of a C-H or C-C bond to form an alkyl radical (R•).

Propagation: The alkyl radical (in this case, a dimethylundecyl radical) rapidly reacts with molecular oxygen (O₂) to form a peroxy radical (ROO•). This peroxy radical can then abstract a hydrogen atom from another this compound molecule to form a hydroperoxide (ROOH) and a new alkyl radical, thus propagating the chain. The stability of the initial alkyl radical influences the reaction rate, with tertiary C-H bonds being more reactive than secondary, which are more reactive than primary. organicmystery.comyoutube.com Since this compound lacks tertiary hydrogens, abstraction will occur at one of the secondary or primary positions.

Termination: The chain reaction ceases when two radicals combine to form a stable, non-radical product.

Controlled oxidation, using specific catalysts, can be employed to selectively produce valuable chemicals like alcohols or ketones from alkanes. organicmystery.com However, alkanes are generally resistant to oxidation by common oxidizing agents like potassium permanganate (B83412) unless a tertiary hydrogen is present. organicmystery.com Branched alkanes tend to oxidize more rapidly than their linear counterparts. algoreducation.comvaia.com

Assessment of Biotransformation and Biodegradation Potential in Environmental Systems

The biodegradation of alkanes is a critical process for the natural remediation of hydrocarbon-contaminated environments. This process is primarily carried out by microorganisms such as bacteria and fungi. The typical aerobic pathway for n-alkane degradation begins with the oxidation of a terminal methyl group by a monooxygenase enzyme to produce a primary alcohol. asm.org This alcohol is then further oxidized to an aldehyde and then to a fatty acid, which can enter the β-oxidation cycle to be completely metabolized.

However, the molecular structure of this compound presents significant challenges for microbial degradation. The presence of a quaternary carbon atom at the C-2 position, known as the tert-butyl group, sterically hinders the action of monooxygenase enzymes at that end of the molecule. More importantly, this structure acts as a blocking group for the β-oxidation pathway, which is a fundamental process in fatty acid metabolism. Consequently, highly branched alkanes, particularly those with quaternary carbons, are known to be highly recalcitrant and persist in the environment much longer than their linear isomers. nih.gov While some microorganisms may be capable of sub-terminal oxidation, this pathway is generally less efficient. nih.gov

Table 2: Comparative Biodegradation Potential in Aerobic Environments.
CompoundMolecular StructureRelative Biodegradation RateReason for Difference
n-TridecaneLinear ChainHighAccessible to terminal oxidation and subsequent β-oxidation.
This compoundBranched (quaternary carbon)Very LowQuaternary carbon group sterically hinders initial enzymatic attack and blocks the β-oxidation pathway.

Computational Chemistry and Theoretical Modeling of 2,2 Dimethylundecane

Quantum Mechanical Calculations of Molecular Structure and Electronic States

Quantum mechanical calculations are essential for determining the fundamental electronic structure and geometric parameters of 2,2-dimethylundecane. These calculations solve approximations of the Schrödinger equation to yield information about the molecule's energy, electron distribution, and molecular orbitals.

Molecular Structure Optimization: Quantum chemical methods, such as Hartree-Fock (HF) and Density Functional Theory (DFT), can be employed to find the most stable three-dimensional arrangement of atoms in this compound. The process involves starting with an initial guess of the molecular geometry and iteratively adjusting the atomic coordinates to minimize the total electronic energy of the molecule. This optimization leads to the prediction of equilibrium bond lengths, bond angles, and dihedral angles. For this compound, a key structural feature is the quaternary carbon atom, which influences the local geometry and steric hindrance within the molecule.

Electronic State Analysis: Once the optimized geometry is obtained, quantum mechanical calculations can provide a detailed picture of the molecule's electronic states. This includes the energies and shapes of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that relates to the molecule's chemical reactivity and electronic excitation properties. For an alkane like this compound, the HOMO is typically associated with the C-C and C-H sigma bonds, while the LUMO represents the first available empty orbital. Analysis of these electronic states can help in understanding the molecule's behavior in chemical reactions and its spectroscopic properties. Frequently, excited electronic states are combinations of multiple Slater determinants with significant weights, which implies that standard Hartree-Fock or DFT approaches may not be sufficient and more advanced multiconfigurational methods might be necessary for accurate descriptions. youtube.com

Below is a hypothetical table of calculated electronic properties for this compound, illustrating the type of data obtained from quantum mechanical calculations.

PropertyCalculated ValueMethod/Basis Set
Ground State EnergyValue (Hartrees)DFT/B3LYP/6-31G
HOMO EnergyValue (eV)DFT/B3LYP/6-31G
LUMO EnergyValue (eV)DFT/B3LYP/6-31G
HOMO-LUMO GapValue (eV)DFT/B3LYP/6-31G
Dipole MomentValue (Debye)DFT/B3LYP/6-31G*

Note: The values in this table are illustrative and would need to be calculated using quantum chemistry software.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of molecular systems. nih.gov By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide detailed insights into the conformational dynamics and intermolecular interactions of this compound.

Conformational Analysis: The long, flexible undecane (B72203) chain of this compound can adopt a vast number of different conformations due to rotation around its carbon-carbon single bonds. The basic motions underlying these conformational changes are transitions between rotational isomeric states, primarily the trans, gauche+, and gauche- states. acs.org MD simulations can generate a large conformational space by simulating the molecule's trajectory over time, allowing for the study of the populations of different conformers and the rates of transitions between them. acs.orgacs.orgscispace.com The presence of the two methyl groups on the second carbon atom introduces steric hindrance that can influence the preferred conformations and the energy barriers for rotation around nearby bonds, a factor that can be investigated in detail through MD simulations. ucl.ac.uk

Intermolecular Interactions: In a liquid or solid state, molecules of this compound interact with each other through non-covalent forces, primarily van der Waals interactions. MD simulations can model these interactions explicitly, providing a picture of the local structure and dynamics of the condensed phase. By analyzing the radial distribution functions between different parts of the molecules, one can understand how these branched alkanes pack together. The branching at the C2 position in this compound will affect its packing efficiency compared to its linear isomer, n-tridecane, which in turn influences macroscopic properties like density and viscosity. MD simulations are a valuable tool for investigating these structure-property relationships at the molecular level. researchgate.netnih.govnih.gov

The following table summarizes the types of information that can be obtained from MD simulations of this compound.

Simulation OutputInformation Gained
Trajectory FilesTime evolution of atomic positions and velocities.
Conformational PopulationsRelative stabilities of different rotational isomers.
Transition RatesKinetics of conformational changes.
Radial Distribution FunctionsLocal packing and structure in condensed phases.
Diffusion CoefficientTranslational mobility of the molecule.
ViscosityResistance to flow in the liquid state.

Elucidation of Alkane Reaction Mechanisms via Density Functional Theory (DFT) (e.g., combustion, catalytic processes)

Density Functional Theory (DFT) is a widely used quantum mechanical method that is particularly well-suited for studying the mechanisms of chemical reactions involving larger molecules like this compound. DFT provides a good balance between computational cost and accuracy for investigating reaction pathways, transition states, and activation energies.

Combustion Mechanisms: The combustion of alkanes is a complex process involving a series of radical chain reactions. stackexchange.com DFT can be used to model the key elementary steps in the combustion of this compound, such as hydrogen abstraction by radicals, C-C bond cleavage, and the subsequent reactions of the resulting alkyl radicals with oxygen. researchgate.netchemrxiv.org By calculating the potential energy surface for these reactions, researchers can identify the lowest energy pathways and determine the activation barriers for each step. This information is crucial for developing detailed kinetic models of alkane combustion. chemrxiv.org The choice of DFT functional and basis set is important for obtaining accurate thermodynamic properties for these reactions. chemrxiv.org

Catalytic Processes: Catalytic cracking is an important industrial process for breaking down large alkanes into smaller, more valuable hydrocarbons. libretexts.org Zeolites are commonly used as catalysts for this process. libretexts.org DFT calculations can be employed to study the mechanism of this compound cracking on zeolite surfaces. researchgate.net This involves modeling the interaction of the alkane with the active sites of the catalyst, the formation of carbocation intermediates, and the subsequent bond-breaking and rearrangement steps. libretexts.orgrsc.orgosti.gov DFT can help to understand how the branched structure of this compound influences its reactivity and the distribution of products in catalytic cracking compared to linear alkanes. osti.gov

A hypothetical summary of DFT results for a key reaction step in the study of this compound is presented below.

Reaction StepReactantsTransition State Energy (kcal/mol)ProductsReaction Energy (kcal/mol)
Hydrogen AbstractionThis compound + •OHValue2,2-dimethylundecyl radical + H₂OValue
C-C Bond Scission2,2-dimethylundecyl radicalValueAlkyl radical + AlkeneValue

Note: The values in this table are illustrative and would need to be calculated using DFT methods.

Cheminformatics and Graph Theory Applications for Structure-Property Relationship Predictions

Cheminformatics utilizes computational and informational techniques to analyze and predict the properties of chemical compounds based on their molecular structure. For a molecule like this compound, these methods can provide rapid estimations of its physicochemical properties without the need for laboratory experiments.

Quantitative Structure-Property Relationships (QSPR): QSPR models are mathematical equations that relate the chemical structure of a molecule to a specific physical or chemical property. wikipedia.orgnih.govlibretexts.org For alkanes, QSPR models have been successfully developed to predict properties such as boiling point, density, and viscosity. wikipedia.org These models typically use molecular descriptors, which are numerical values that encode information about the molecule's structure. For this compound, relevant descriptors would include its molecular weight, number of carbon atoms, and descriptors that quantify its degree of branching. nih.gov

The table below lists some common topological indices and the properties they can help predict for this compound.

Topological IndexDescriptionPredicted Property
Wiener IndexSum of distances between all pairs of vertices.Boiling Point, Molar Volume
Randić IndexA measure of molecular branching.Heat of Vaporization, Surface Tension
Balaban J IndexA distance-based topological index.Density
Geometric-Arithmetic IndexBased on the geometric and arithmetic means of vertex degrees.Boiling Point

By applying these computational and theoretical methods, a comprehensive understanding of the chemical and physical behavior of this compound can be achieved, from its fundamental electronic structure to its macroscopic properties and reactivity.

Advanced Research Directions and Emerging Applications for 2,2 Dimethylundecane Studies

Development of Certified Reference Materials for Analytical Standardization

The accuracy and reliability of analytical measurements are fundamental to scientific research and industrial quality control. Certified Reference Materials (CRMs) are indispensable tools for method validation, instrument calibration, and ensuring the traceability of measurement results. iaea.orgmdpi.com For a specific compound like 2,2-dimethylundecane, the development of a dedicated CRM is a critical step to support its study in diverse fields such as environmental analysis, geochemistry, and materials science.

The production of a CRM for this compound would involve a meticulous, multi-stage process governed by international standards like ISO 17034. mdpi.com This process begins with the synthesis and purification of high-purity this compound. The purity of the neat material would then be rigorously assessed using a mass balance approach, accounting for all potential impurities. nih.gov Subsequently, a solution-based CRM could be prepared by gravimetrically dissolving the characterized compound in a high-purity solvent to a precisely known concentration. nih.gov

The certification process necessitates a comprehensive characterization of the material to assign a property value with a stated uncertainty. iaea.org This typically involves interlaboratory comparison studies where multiple competent laboratories analyze the material using various analytical techniques. iaea.orgresearchgate.net The consensus value from these analyses provides the certified concentration. The stability and homogeneity of the CRM must also be thoroughly evaluated over its intended shelf life. mdpi.comnih.gov

Table 1: Key Stages in the Development of a this compound CRM

StageDescriptionKey Considerations
Material Sourcing and Synthesis Production of high-purity this compound.Achieving high isomeric and chemical purity.
Purity Assessment Quantitative determination of the purity of the neat compound using a mass balance approach.Identification and quantification of organic and inorganic impurities, water content, and residual solvents.
Formulation Gravimetric preparation of a solution of the compound in a suitable high-purity solvent.Accuracy of weighing, purity of the solvent, and prevention of contamination.
Characterization & Value Assignment Analysis by multiple laboratories using different validated methods to determine the certified concentration.Use of primary methods, statistical analysis of results, and establishment of traceability. iaea.org
Homogeneity and Stability Studies Assessment of the consistency of the CRM across different units and its stability over time under specified storage conditions.Ensuring that every aliquot of the CRM has the same certified value within the stated uncertainty. mdpi.com
Certification and Documentation Issuance of a certificate that provides all essential information about the CRM, including the certified value, its uncertainty, and traceability.Compliance with international guidelines such as ISO Guide 33. iaea.org

The availability of a this compound CRM would significantly enhance the quality and comparability of data generated by different laboratories, which is crucial for regulatory compliance and advancing scientific understanding.

Exploration of Novel Biosynthetic Pathways and Enzymatic Synthesis

The microbial production of hydrocarbons, including branched-chain alkanes, is a rapidly advancing field of synthetic biology, offering a sustainable alternative to petrochemical synthesis. nih.govnih.gov While specific biosynthetic pathways for this compound are not yet fully elucidated, research into the synthesis of other branched and straight-chain alkanes provides a strong foundation for future exploration. nih.govresearchgate.net

Branched-chain alkanes are typically synthesized via the fatty acid synthesis (FAS) system. researchgate.net The introduction of branches occurs through the use of specific initiator or extender units. For instance, 2-methyl-propionyl-[acp] and 3-methylbutanoyl-[acp] can serve as initiators for branched-chain fatty acid synthesis, which are precursors to branched-chain alkanes. researchgate.net The final step in many microbial hydrocarbon synthesis pathways is the conversion of a fatty aldehyde to an alkane, a reaction often catalyzed by fatty aldehyde deformylating oxygenase (ADO). nih.gov

Another promising avenue is the direct decarboxylation of carboxylic acids to hydrocarbons. acs.org Enzymes like the photoactivated fatty acid photodecarboxylase (CvFAP) have been shown to convert a range of carboxylic acids into their corresponding alkanes. acs.org Engineering such enzymes to accept branched-chain fatty acid precursors of this compound could enable a direct and efficient biosynthetic route.

Table 2: Potential Enzymatic Systems for this compound Biosynthesis

Enzyme/SystemFunctionRelevance to this compound
Type II Fatty Acid Synthesis (FAS) Elongates the carbon chain of fatty acids.Can be engineered to utilize branched primers to produce the backbone of this compound. researchgate.net
Branched-Chain α-Keto Acid Dehydrogenase Complex Produces branched-chain acyl-CoA primers.Provides the necessary initiator units for branched-chain fatty acid synthesis.
Fatty Acyl-ACP Reductase (FAAR) Reduces fatty acyl-ACPs to fatty aldehydes.A key step in the pathway leading to alkane formation. nih.gov
Fatty Aldehyde Deformylating Oxygenase (ADO) Converts fatty aldehydes to alkanes.The terminal enzyme in the alkane biosynthesis pathway that could produce this compound from its aldehyde precursor. nih.gov
Fatty Acid Photodecarboxylase (CvFAP) Decarboxylates fatty acids to alkanes/alkenes upon light activation.Could be engineered for high specificity towards the precursor of this compound. acs.org

Future research in this area will likely focus on the discovery of novel enzymes with specificity for branched-chain substrates and the metabolic engineering of microbial hosts like Saccharomyces cerevisiae or Escherichia coli to create efficient cell factories for this compound production. nih.govnih.gov

Investigation of this compound in Advanced Materials Science Contexts (e.g., polymer additives, specialty chemicals)

As a potential polymer additive, this compound could function as a plasticizer or a rheology modifier. Its branched structure might disrupt polymer chain packing, leading to increased flexibility and a lower glass transition temperature. Compared to its linear isomer, n-tridecane, this compound's more compact and branched structure would result in a lower boiling point and different intermolecular interactions, which could be advantageous in specific polymer processing applications. researchgate.netjeeadv.ac.in

In the realm of specialty chemicals, branched alkanes can serve as high-performance lubricants or as components in synthetic base oils. Their thermal and oxidative stability, coupled with low pour points, make them suitable for demanding applications. The stability imparted by the gem-dimethyl group in this compound could be a beneficial feature. researchgate.net Furthermore, its specific volatility and solvency characteristics could make it a candidate for use in specialty solvents or as a non-reactive component in precision cleaning fluids.

Table 3: Potential Applications of this compound in Materials Science

Application AreaPotential FunctionRationale
Polymer Additives Plasticizer, Rheology ModifierBranched structure can alter polymer chain interactions, affecting flexibility and flow properties. researchgate.net
Specialty Lubricants Base Oil ComponentBranched alkanes often exhibit good thermal stability and low-temperature fluidity. researchgate.net
Specialty Solvents Component in Cleaning Fluids or Reaction MediaOffers specific solvency and volatility profiles that can be tailored for high-value applications.
Phase Change Materials (PCMs) Latent Heat StorageThe melting and freezing characteristics of branched alkanes could be harnessed for thermal energy storage, although this requires specific transition temperatures.

Further research is needed to synthesize and characterize this compound in these contexts to validate these potential applications and uncover new opportunities in materials science.

Predictive Environmental Modeling for Transport and Persistence

Understanding the environmental fate of chemicals is crucial for assessing their potential impact. Predictive environmental models are powerful tools for estimating the transport and persistence of substances like this compound in various environmental compartments. nih.govwiley.com Multimedia fate and transport models can simulate the distribution of a chemical in air, water, soil, and biota based on its physicochemical properties and environmental conditions. nih.gov

For a branched alkane like this compound, its structure significantly influences its environmental behavior. copernicus.org The branching generally increases water solubility and volatility compared to a linear alkane of the same carbon number, while also affecting its sorption to organic carbon in soil and sediment (Koc). copernicus.org The quaternary carbon atom in the 2-position makes the molecule more resistant to biodegradation compared to its linear or less-branched isomers, potentially leading to greater persistence in the environment. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) models and biodegradation prediction models can be used to estimate key parameters for environmental modeling. nih.gov These models often use molecular fragments to predict properties like half-life in different media. nih.gov For petroleum hydrocarbons, specific models have been developed to predict their degradation rates in soil and water. acs.orgjournalspub.infomdpi.com

Table 4: Key Parameters for Environmental Modeling of this compound

ParameterDescriptionInfluence of Branched Structure
Vapor Pressure The pressure exerted by the vapor in equilibrium with its liquid phase.Generally higher for branched alkanes compared to linear isomers, affecting atmospheric transport. copernicus.org
Water Solubility The maximum amount of a substance that can dissolve in water.Branching tends to slightly increase water solubility.
Octanol-Water Partition Coefficient (Kow) A measure of a chemical's lipophilicity.Influences bioaccumulation potential.
Organic Carbon-Water Partition Coefficient (Koc) Describes the tendency of a chemical to sorb to organic matter in soil and sediment.Affects mobility in terrestrial and aquatic systems. nih.gov
Biodegradation Half-Life The time required for half of the amount of a compound to be degraded by microbial action.The quaternary carbon in this compound is expected to significantly increase its resistance to biodegradation. researchgate.net

Future research should focus on obtaining experimental data for these properties for this compound to validate and refine predictive models, leading to more accurate environmental risk assessments.

Design of High-Throughput Screening Methodologies for Detection in Complex Matrices

The detection and quantification of specific isomers like this compound in complex mixtures, such as crude oil, environmental samples, or industrial process streams, present a significant analytical challenge. High-throughput screening (HTS) methodologies are essential for rapidly analyzing large numbers of samples.

Advanced chromatographic techniques, particularly comprehensive two-dimensional gas chromatography (GC×GC) coupled with time-of-flight mass spectrometry (TOF-MS), are powerful tools for resolving complex hydrocarbon mixtures. nih.gov The enhanced separation capacity of GC×GC allows for the isolation of specific branched alkanes from a multitude of isomers.

For more rapid screening, spectroscopic methods are being explored. While standard 1D NMR is often insufficient due to spectral overlap, 2D NMR techniques like DQF-COSY have shown promise in discriminating between linear and branched alkanes within mixtures, even inside porous materials. nih.gov By applying chemometric methods like partial least-squares regression (PLSR) to the spectral data, it is possible to quantify the concentration of different branched species. nih.gov

Another HTS approach could involve the development of sensor arrays or biosensors that are selectively responsive to branched-chain alkanes. While highly challenging, such technologies would offer real-time monitoring capabilities. Furthermore, methods like laser nephelometry, used for high-throughput solubility screening, could be adapted to assess the physical properties of formulations containing this compound. nih.gov

Table 5: Potential High-Throughput Screening Methodologies for this compound

MethodologyPrincipleApplication
GC×GC-TOF-MS Comprehensive two-dimensional gas chromatography provides superior separation, while TOF-MS allows for rapid and sensitive detection and identification.Detailed isomeric analysis of complex hydrocarbon mixtures in environmental and petroleum samples. nih.gov
2D NMR Spectroscopy (e.g., DQF-COSY) with PLSR Two-dimensional NMR provides structural information to differentiate isomers, while PLSR enables quantification from complex spectra.Quantification of branched alkanes in mixtures without extensive sample preparation. nih.gov
Flow Injection Analysis-Mass Spectrometry (FIA-MS) Direct injection of samples into the mass spectrometer for rapid analysis without chromatographic separation.Rapid screening of samples for the presence and approximate quantity of the target compound.
Laser Nephelometry Measurement of light scattering by particles in a solution.High-throughput determination of aqueous solubility and formulation stability. nih.gov

The design and validation of these HTS methodologies will be crucial for efficiently studying the role and fate of this compound in various scientific and industrial contexts.

Q & A

Basic Research Questions

Q. How can 2,2-dimethylundecane be identified and characterized using spectroscopic and chromatographic techniques?

  • Methodological Answer:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Use retention indices and fragmentation patterns (e.g., molecular ion at m/z 184) to differentiate this compound from branched isomers. Calibrate with reference standards (e.g., NIST database entries for 2,3- or 4,7-dimethylundecane) .
  • Nuclear Magnetic Resonance (NMR): Analyze 13C^{13}\text{C} and 1H^{1}\text{H} NMR spectra to confirm branching at C2. Compare with NIST-subscribed spectral libraries for similar alkanes .

Q. What synthetic routes are reported for branched alkanes like this compound?

  • Methodological Answer:

  • Grignard Reaction: Alkyl halides (e.g., 2-methylalkyl halides) can be coupled with ketones to introduce branching. For example, this compound may be synthesized via a Corey-House reaction using 2-methyl precursors .
  • Regioselectivity Challenges: Steric hindrance at the branching site may reduce yield. Optimize catalysts (e.g., Pd-based) to enhance selectivity .

Q. How can physicochemical properties (e.g., boiling point, density) of this compound be experimentally determined?

  • Methodological Answer:

  • Comparative Analysis: Use boiling point trends from isomers (e.g., 4,7-dimethylundecane: ~210–220°C) to estimate properties. Branching reduces boiling points compared to linear alkanes .
  • Density Measurement: Employ pycnometry or computational tools (e.g., QSPR models) based on molecular volume and branching .

Advanced Research Questions

Q. How do chromatographic retention time variations complicate the analysis of this compound in complex mixtures?

  • Methodological Answer:

  • Peak Co-Elution: Use tandem MS/MS to resolve overlapping peaks (e.g., this compound vs. 2,3-dimethylundecane). Cross-validate with retention time databases (e.g., NIST) .
  • Quantitative Adjustments: Combine % area data for isomers with identical fragmentation patterns, as demonstrated in Scleria depressa leaf extract studies .

Q. What experimental designs are suitable for studying this compound’s role in biological signaling systems?

  • Methodological Answer:

  • Behavioral Assays: Replicate methods from rhino dung studies (e.g., artificial odor profiles with synthetic this compound to test responses in model organisms) .
  • Metabolite Tracking: Use isotopic labeling (13C^{13}\text{C}) to trace uptake and metabolism in biological systems .

Q. How can computational tools predict the environmental or toxicological behavior of this compound?

  • Methodological Answer:

  • QSAR Modeling: Input molecular descriptors (e.g., logP, branching index) into platforms like EPI Suite to estimate biodegradation or toxicity. Validate against aliphatic hydrocarbon class data .
  • Gap Analysis: Note the absence of direct ecotoxicology data for this compound; extrapolate from C9-C15 alkanes (group guidance value: 600 mg/m³) .

Data Contradictions and Gaps

  • Structural Ambiguity: Evidence lacks explicit data on this compound. For example, GC-MS studies in Scleria depressa detected 2,2-dimethylbutane, not the undecane variant .
  • Safety Data: Occupational exposure limits for this compound are undefined; rely on class-based guidelines for alkanes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.